REACTION_CXSMILES
|
[CH3:1][CH:2]1[CH2:7][CH2:6][CH2:5][CH2:4][C:3]1=O.[NH2:9][C:10]1[CH:15]=[CH:14]C=[CH:12][CH:11]=1.Cl.[OH-].[Na+]>C(OCC)(=O)C.C(O)C>[CH:2]1([CH:1]2[CH2:14][CH2:15][CH:10]([NH2:9])[CH2:11][CH2:12]2)[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3]1 |f:3.4|
|
Name
|
|
Quantity
|
112 g
|
Type
|
reactant
|
Smiles
|
CC1C(CCCC1)=O
|
Name
|
|
Quantity
|
186 g
|
Type
|
reactant
|
Smiles
|
NC1=CC=CC=C1
|
Name
|
|
Quantity
|
26 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
167 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The dark yellow solution was refluxed at 85° C. for seven days
|
Duration
|
7 d
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled
|
Type
|
STIRRING
|
Details
|
The mixture was stirred in an ice bath
|
Type
|
CUSTOM
|
Details
|
the temperature below 30° C.
|
Name
|
|
Type
|
|
Smiles
|
C1(CCCCC1)C1CCC(CC1)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |